2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide -

2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Catalog Number: EVT-3741612
CAS Number:
Molecular Formula: C25H21FN4O3S
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate

Compound Description: This compound serves as a precursor in the synthesis of a Hg(II) complex and its structure has been studied by X-ray diffractometry. []

Relevance: This compound shares the core structure of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The key difference lies in the substituents at the 4 and 5 positions of the triazole ring and the presence of a thioacetate group instead of the benzamide and phenacyl moieties found in the target compound. []

Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of various substituted Schiff bases and a specific 1,2,4-triazole-3-thione derivative. []

Relevance: This compound shares the core structure of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The difference lies in the specific substituents at the 4 and 5 positions of the triazole ring and the absence of the thioether and benzamide moieties found in the target compound. []

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound represents an active pharmaceutical ingredient (API). Its metabolism has been studied, revealing the formation of a methyl derivative as the main metabolite. []

Relevance: This compound exhibits significant structural similarities to 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. Both share the 1,2,4-triazole core with a thioether linkage to a 2-(4-methoxyphenyl)-2-oxoethyl group at the 5-position. The main difference lies in the substituent at the 4-position of the triazole ring, where the target compound has a phenyl group and this compound has a pyridin-4-yl group. Additionally, the target compound has a 2-fluorobenzamide group attached to the methylene linker at the 3-position of the triazole ring, which is absent in this compound. []

N′-{[(4-Methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds represents novel coumarin-1,2,4-triazole-3-thioether hybrids. They were synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []

Relevance: These compounds share a structural similarity with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in the 1,2,4-triazole core with a thioether linkage. The differences lie in the substituents at the 4 and 5 positions of the triazole ring and the presence of a chromene-3-carbohydrazide group instead of the benzamide and phenacyl moieties found in the target compound. []

7'-((5-(2-Hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound demonstrated the highest actoprotective activity among a series of 7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives. [, ]

Relevance: This compound shares a common scaffold with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, particularly the presence of a 4-phenyl-4H-1,2,4-triazole-3-yl moiety connected to a methyl group. The variations arise in the substituent at the 5 position of the triazole ring and the attachment to the methyl group, where the target compound has a thioether linkage to a substituted phenacyl group, while this compound has a hydroxyethylthio group. [, ]

2-((5-((Theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3,4-difluorobenzylidene)acetohydrazide

Compound Description: This compound displayed promising actoprotective activity, although slightly less potent compared to the most active compound in the series. []

Relevance: Similar to 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline, this compound shares a common scaffold with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, particularly the presence of a 4-phenyl-4H-1,2,4-triazole-3-yl moiety connected to a methyl group. The key difference compared to the target compound lies in the substituent at the 5 position of the triazole ring and the attachment to the methyl group. This compound has a thioether linkage to an acetohydrazide group substituted with a 3,4-difluorobenzylidene moiety, whereas the target compound has a thioether linkage to a substituted phenacyl group. []

2-[[5-[(4-Aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives

Compound Description: This series of compounds showed potent anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3), particularly compounds 5f, 5g, and 5h. They exhibited significant cytotoxicity, induced apoptosis, and inhibited matrix metalloproteinase-9 (MMP-9). []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound exhibited potent anticancer activity, specifically against the glioblastoma U-87 cell line. [, ]

Relevance: This compound shares a structural resemblance to 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide due to the shared 4-phenyl-4H-1,2,4-triazol-3-yl moiety and the thioether linkage at the 5 position. The differences lie in the substituents attached to the thioether. This compound has a 2-((4-methoxyphenyl)amino)ethyl group connected to the sulfur, while the target compound has a substituted phenacyl group. Moreover, the target compound has a 2-fluorobenzamide group attached to the methylene linker at the 3-position of the triazole ring, which is absent in this compound. [, ]

Thien-3-yl-sulfonylamino (thio)carbonyl-triazolin(ti) Combined with a Substituted 4-HPPD Inhibitor

Compound Description: These compounds are described as herbicides. Specifically, they are a combination of a thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone and a substituted 4-HPPD inhibitor. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide

Compound Description: This compound was identified as a potential inhibitor of FGFR-1. It was found through virtual screening based on the pharmacophoric features of infigratinib, a drug used in the treatment of cholangiocarcinomas. The compound exhibited good docking scores and favorable ADMET properties. []

Relevance: This compound shares several structural similarities with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. Both compounds contain a central 1,2,4-triazole ring substituted at the 5-position with a thioether linker connected to a 2-(substituted phenyl)-2-oxoethyl group. They also share a substituted phenyl acetamide moiety at the 3-position of the triazole ring. The key difference lies in the substituents on the phenyl rings and the presence of a methyl group instead of a phenyl group at the 4-position of the triazole ring in this compound. []

5-[4-(2-Methyl-phenyl)-3-hydroxy-4H-[1,2,4]triazol-5-yl]-2,4-dihydroxy-N-methyl-N-butyl-benzamide

Compound Description: This compound acts as an HSP90 inhibitor and exhibits potential in treating diseases where the inhibition, regulation, or modulation of HSP90 plays a significant role. []

Relevance: This compound shares the core structure of a 1,2,4-triazole ring with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The differences lie in the substitution pattern around the triazole ring. This compound has a 2-methylphenyl group at the 4-position, a 2,4-dihydroxy-N-methyl-N-butyl-benzamide substituent at the 5-position, and a hydroxyl group at the 3-position. In contrast, the target compound features a phenyl group at the 4-position, a thioether linked to a substituted phenacyl group at the 5-position, and a 2-fluorobenzamide-methyl group at the 3-position. []

5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide

Compound Description: This compound interacts with the Hsp90-alpha N-domain, particularly the L107 mutant. The crystal structure of this complex has been determined. []

Relevance: Similar to the previous compound, this compound shares the core structure of a 1,2,4-triazole ring with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The main difference lies in the substitution pattern. This compound has a 2-fluorophenyl group at the 4-position, a 2,4-dihydroxy-N-(furan-2-ylmethyl)-N-methyl-benzamide at the 5-position, and a carbonyl group at the 3-position of the triazole ring. In contrast, the target compound features a phenyl group at the 4-position, a thioether linked to a substituted phenacyl group at the 5-position, and a 2-fluorobenzamide-methyl group at the 3-position. []

Properties

Product Name

2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

IUPAC Name

2-fluoro-N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

Molecular Formula

C25H21FN4O3S

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C25H21FN4O3S/c1-33-19-13-11-17(12-14-19)22(31)16-34-25-29-28-23(30(25)18-7-3-2-4-8-18)15-27-24(32)20-9-5-6-10-21(20)26/h2-14H,15-16H2,1H3,(H,27,32)

InChI Key

INMLSJIYSHJQCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.